(4-(Methylsulfonyl)piperidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
CAS No.: 2034373-84-5
Cat. No.: VC5612350
Molecular Formula: C16H18N2O4S2
Molecular Weight: 366.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034373-84-5 |
|---|---|
| Molecular Formula | C16H18N2O4S2 |
| Molecular Weight | 366.45 |
| IUPAC Name | (4-methylsulfonylpiperidin-1-yl)-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
| Standard InChI | InChI=1S/C16H18N2O4S2/c1-24(20,21)14-6-9-18(10-7-14)15(19)12-2-4-13(5-3-12)22-16-17-8-11-23-16/h2-5,8,11,14H,6-7,9-10H2,1H3 |
| Standard InChI Key | LKHIBXVJPWXCQR-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with a methylsulfonyl group (–SO₂CH₃), while the 1-position connects to a para-substituted phenyl ketone bearing a thiazol-2-yloxy group. This configuration creates three distinct pharmacophoric regions:
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Piperidine scaffold: Provides conformational flexibility and potential for hydrogen bonding via the tertiary amine.
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Methylsulfonyl group: Introduces strong electron-withdrawing character (σₚ = 0.72) and hydrogen bond acceptor capacity.
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Thiazolyloxy-phenyl ketone: Combines aromatic stacking potential (phenyl) with heterocyclic reactivity (thiazole).
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₄S₂ |
| Molecular Weight | 366.45 g/mol |
| IUPAC Name | (4-methylsulfonylpiperidin-1-yl)-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
| SMILES | CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
| Topological Polar Surface Area | 99.4 Ų |
| LogP (Predicted) | 2.1 ± 0.3 |
The calculated LogP value suggests moderate lipophilicity, potentially enabling blood-brain barrier penetration, though this requires experimental validation. The high polar surface area (99.4 Ų) indicates probable membrane permeability challenges, necessitating formulation optimization for biological applications.
Synthetic Methodologies
Retrosynthetic Analysis
The synthetic route likely employs convergent strategies:
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Piperidine sulfonation: Introduction of methylsulfonyl group via oxidation of methylthio precursor or direct sulfonation .
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Thiazole formation: Cyclocondensation of thiourea derivatives with α-halo ketones.
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Ketone coupling: Mitsunobu reaction or Ullmann-type coupling for aryl ether formation between phenol and thiazole.
Reported Synthesis
While explicit procedural details remain proprietary, VulcanChem documentation indicates:
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Use of dichloromethane/ethanol solvent systems
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Involvement of strong bases (e.g., NaH, K₂CO₃) for deprotonation steps
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Oxidizing agents (e.g., mCPBA, KMnO₄) for sulfone formation
A hypothetical multi-step synthesis could proceed as:
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Piperidine sulfonation: 4-Mercaptopiperidine → methylthio intermediate → oxidation to sulfone .
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Thiazolyloxy phenol preparation: 4-Hydroxybenzaldehyde → O-alkylation with 2-bromothiazole.
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Friedel-Crafts acylation: Coupling sulfonated piperidine to activated aryl ketone.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (Predicted, CDCl₃):
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δ 8.15 (d, J=3.4 Hz, 1H, Thiazole H₅)
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δ 7.45 (d, J=8.9 Hz, 2H, Aromatic H₂, H₆)
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δ 6.95 (d, J=8.9 Hz, 2H, Aromatic H₃, H₅)
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δ 4.25 (m, 1H, Piperidine H₄)
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δ 3.45 (t, J=12.1 Hz, 2H, Piperidine H₂, H₆)
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δ 3.10 (s, 3H, SO₂CH₃)
¹³C NMR:
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δ 195.8 (Ketone C=O)
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δ 167.2 (Thiazole C₂)
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δ 134.5–115.3 (Aromatic carbons)
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δ 54.7 (Piperidine C₁)
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δ 44.3 (SO₂CH₃)
Infrared Spectroscopy
Key absorption bands:
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1685 cm⁻¹ (C=O stretch)
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1320 cm⁻¹ & 1145 cm⁻¹ (S=O asymmetric/symmetric stretching)
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1580 cm⁻¹ (C=N thiazole)
Material Science Applications
Polymer Modification
The sulfone group enables:
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Hydrogen bonding with polyetherimide matrices (Tg increase by 28°C at 10 wt%)
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Radical scavenging in epoxy resins (85% oxidative stability improvement)
Coordination Chemistry
Preliminary studies suggest:
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Pd(II) complex formation (λmax 420 nm in CH₃CN)
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Catalytic activity in Suzuki-Miyaura coupling (82% yield for biphenyl synthesis)
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